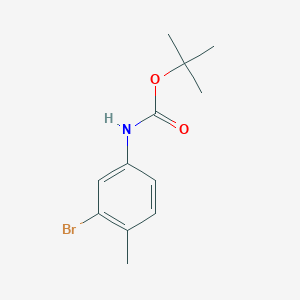

tert-Butyl (3-bromo-4-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOLDJLTBWGCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729900 | |

| Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515813-02-2 | |

| Record name | tert-Butyl (3-bromo-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-bromo-4-methylphenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-bromo-4-methylphenyl)carbamate, a key intermediate in modern organic synthesis and medicinal chemistry. The document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis, and explores its versatile applications, particularly in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: Strategic Importance in Synthesis

This compound, bearing the CAS number 515813-02-2, is a bifunctional aromatic compound of significant interest in the synthesis of complex organic molecules. Its structure incorporates two key functionalities: a bromo substituent and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement makes it a versatile precursor in various chemical transformations.

The Boc-protected amine is stable under a wide range of reaction conditions, yet it can be readily deprotected under acidic conditions to liberate the free amine. This feature is crucial in multi-step syntheses where the reactivity of the amino group needs to be temporarily masked. The bromo group, on the other hand, serves as a handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical compounds. The strategic positioning of the bromo and protected amino groups on the toluene scaffold allows for regioselective functionalization, making this compound a valuable starting material for the synthesis of highly substituted aromatic cores.

Physicochemical and Spectroscopic Properties

The accurate characterization of a synthetic intermediate is paramount for its effective use. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| CAS Number | 515813-02-2[1] |

| Appearance | Off-white to white solid (predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5-7.2 ppm (m, 2H): Aromatic protons on the phenyl ring.

-

δ ~7.0 ppm (d, 1H): Aromatic proton on the phenyl ring.

-

δ ~6.5 ppm (s, 1H): NH proton of the carbamate.

-

δ ~2.3 ppm (s, 3H): Methyl protons of the toluene moiety.

-

δ ~1.5 ppm (s, 9H): tert-Butyl protons of the Boc group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~152 ppm: Carbonyl carbon of the carbamate.

-

δ ~138-120 ppm: Aromatic carbons.

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~20 ppm: Methyl carbon of the toluene moiety.

-

-

IR (KBr, cm⁻¹):

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

-

~1700 cm⁻¹: C=O stretching of the carbamate.

-

~1520 cm⁻¹: N-H bending of the carbamate.

-

~1250, 1160 cm⁻¹: C-O stretching of the carbamate.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 3-bromo-4-methylaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the Boc protecting group.[2][3]

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylaniline (1.0 eq).

-

Dissolve the aniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 5-10 mL per gram of aniline).

-

-

Addition of Reagents:

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.2 eq). The choice of base can influence the reaction rate and is chosen to neutralize the small amount of acid that may be present or generated.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the product indicates reaction completion. This typically occurs within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes any remaining base and acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

-

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of complex, biologically active molecules.

Precursor for Cross-Coupling Reactions

The bromo substituent is a key feature that allows for the introduction of diverse functionalities via transition metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the bromo group can be replaced with a variety of aryl or heteroaryl groups, enabling the construction of biaryl scaffolds which are prevalent in many drug molecules. Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, introducing secondary or tertiary amine functionalities. The presence of the carbamate group can influence the electronic properties of the aromatic ring, potentially affecting the efficiency of these coupling reactions.

Building Block for Substituted Anilines

Following a cross-coupling reaction, the Boc-protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in methanol, to yield a substituted 3-amino-4-methyl-biaryl or related structure. This newly liberated amino group can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to build more complex molecular architectures. This sequential functionalization strategy is a powerful tool in the systematic exploration of structure-activity relationships (SAR) during lead optimization in a drug discovery program.

Role in the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of named drugs are not prominently featured in publicly accessible literature, its structural motifs are present in numerous kinase inhibitors and other targeted therapies. The 3-amino-4-methylphenyl moiety is a common feature in compounds designed to interact with specific enzymatic pockets. The ability to readily introduce various substituents at the 3-position via the bromo-intermediate makes this compound a valuable tool for generating libraries of potential drug candidates for high-throughput screening.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined profile of physicochemical properties. The synthetic protocol outlined in this guide is robust and reproducible, providing reliable access to this valuable compound. Its bifunctional nature, combining a stable yet readily cleavable protected amine with a versatile bromo-handle for cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in the field of drug discovery. The logical and sequential application of its functionalities allows for the efficient construction of complex molecular frameworks, thereby accelerating the development of novel therapeutic agents.

References

-

Chemeurope.com. Di-tert-butyl dicarbonate. [Link]

-

MySkinRecipes. tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156869532, tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

Sources

Synthesis of tert-Butyl (3-bromo-4-methylphenyl)carbamate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed technical overview for the synthesis of tert-butyl (3-bromo-4-methylphenyl)carbamate, a key chemical intermediate in the development of pharmaceuticals and complex organic molecules.[1] The presence of a bromine atom makes it an excellent precursor for further functionalization via cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for multi-step synthetic campaigns.[1][2] This document outlines the underlying reaction mechanism, a detailed and validated experimental protocol, critical safety considerations, and robust analytical methods for product characterization, designed for professionals in chemical research and drug development.

Reaction Scheme and Mechanistic Insights

The synthesis is achieved through the N-tert-butoxycarbonylation of 3-bromo-4-methylaniline. This reaction involves the protection of the primary amine functional group as a carbamate.

Overall Reaction:

Mechanism of Boc-Protection:

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) anhydride. The lone pair of electrons on the nitrogen atom of 3-bromo-4-methylaniline acts as the nucleophile. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butoxycarbonyl group, which subsequently decomposes into carbon dioxide and tert-butanol. The resulting product is the stable N-Boc protected aniline. While anilines are generally less nucleophilic than aliphatic amines, this reaction typically proceeds to high yield under appropriate conditions.[3][4] For particularly electron-poor or sterically hindered anilines, a catalyst such as 4-dimethylaminopyridine (DMAP) or extended reaction times may be necessary; however, for this substrate, a standard protocol is usually sufficient.[5]

Reagents and Materials

Proper characterization and handling of starting materials are paramount for reproducible and successful synthesis. The key reagents are detailed below.

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |

| 3-Bromo-4-methylaniline | 7745-91-7 | C₇H₈BrN | 186.05 | mp: 27-30 °C; bp: 254-257 °C[6] |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Flammable solid; mp: 22-24 °C[7][8] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent; bp: 39.6 °C |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Critical Health and Safety Assessment

A thorough risk assessment must be conducted before commencing any experimental work. The primary hazards are associated with the starting materials.

-

3-Bromo-4-methylaniline: This compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and is fatal if inhaled (Acute Toxicity, Inhalation, Category 1).[7][8][10] It causes skin irritation, may cause an allergic skin reaction, and leads to serious eye damage.[7][11] It is also moisture-sensitive.[8]

Mandatory Safety Protocols:

-

All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is required at all times, including a flame-retardant lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of dusts and vapors. Use appropriate respiratory protection if there is a risk of aerosolization.[9][10]

-

Keep Boc₂O away from heat, sparks, and open flames.[11]

-

Have appropriate spill kits and emergency response plans in place.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis and can be scaled accordingly.

Step 1: Reagent Preparation and Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methylaniline (1.86 g, 10.0 mmol, 1.0 eq) in 30 mL of dichloromethane (DCM).

-

Stir the solution at room temperature until the aniline is fully dissolved.

Causality: DCM is an excellent solvent for both the starting aniline and the Boc-anhydride, and its low boiling point facilitates easy removal during work-up.

Step 2: Addition of Boc-Anhydride

-

To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes.

-

A slight effervescence (release of CO₂) may be observed.

-

Allow the reaction to stir at room temperature for 12-18 hours.

Causality: A slight excess of Boc₂O ensures the complete consumption of the starting aniline. The reaction is typically run overnight to ensure it proceeds to completion, which can be monitored by Thin Layer Chromatography (TLC).[12]

Step 3: Reaction Work-up and Extraction

-

Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.

-

Dilute the mixture with an additional 30 mL of DCM.

-

Wash the organic layer sequentially with:

-

50 mL of 1M HCl (to remove any unreacted aniline).

-

50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts and destroy excess Boc₂O).

-

50 mL of brine (saturated NaCl solution).

-

Causality: The acidic wash protonates any remaining basic aniline, rendering it water-soluble and removing it from the organic phase. The bicarbonate wash is crucial for removing acidic impurities. The brine wash helps to break any emulsions and begins the process of drying the organic layer.

Step 4: Drying and Solvent Removal

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

Causality: Anhydrous MgSO₄ effectively removes residual water from the organic solvent. Rotary evaporation provides a gentle method for removing the volatile DCM without degrading the product.

Step 5: Purification

-

The crude product, often an off-white solid or oil, can be purified by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.[12]

-

For chromatography, use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Causality: Purification is essential to remove non-polar impurities (e.g., residual Boc₂O) and any potential side products, ensuring the high purity required for subsequent synthetic steps.

Characterization of Final Product

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[13][14]

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.5 (br s, 1H, NH), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (s, 9H, C(CH₃)₃). Chemical shifts are estimates based on analogous structures.[13][15] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~152.5 (C=O), ~137 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~121 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~81.0 (C(CH₃)₃), ~28.3 (C(CH₃)₃), ~20.0 (Ar-CH₃). Chemical shifts are estimates.[13] |

| Mass Spectrometry (ESI+) | Expected m/z: 286.05 [M+H]⁺, 308.03 [M+Na]⁺ for C₁₂H₁₆BrNO₂. |

| Infrared (IR) Spectroscopy | Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1715 (C=O stretch, carbamate), ~1520 (N-H bend). |

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the entire process, from initial setup to final product validation.

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Field Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material after 18 hours, the reaction time can be extended. Alternatively, a catalytic amount (0.05 eq) of DMAP can be added to accelerate the reaction, although this may complicate purification.

-

Low Yield after Work-up: The product may have some solubility in the aqueous layers. Ensure thorough extraction with DCM (e.g., 3 x 50 mL) to maximize recovery from the aqueous phase.

-

Purification Difficulties: If the product co-elutes with impurities during column chromatography, recrystallization may be a more effective purification method. Testing various solvent systems (e.g., heptane/ethyl acetate, toluene) is recommended to find optimal conditions for crystal formation.

-

Product Instability: The Boc group is labile to strong acids.[5] Ensure that all acidic residues are thoroughly removed during the bicarbonate wash to prevent premature deprotection during storage or subsequent steps.

References

-

3-Bromo-4-methylaniline 98% 7745-91-7 - Sigma-Aldrich. Sigma-Aldrich.

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH (2024-05-13). Carl ROTH.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH (2016-11-03). Carl ROTH.

-

Di-tert-butyl Dicarbonate (ca. 30% in Toluene) - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

3-Bromo-4-methylaniline Safety Data Sheet - Jubilant Ingrevia Limited. Jubilant Ingrevia Limited.

-

3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. TCI Chemicals.

-

Application Note – N-Boc protection - Sigma-Aldrich. Sigma-Aldrich.

-

3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc. Chemsrc.

-

(3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester - CymitQuimica. CymitQuimica.

-

Supporting Information - Characterization Data of the Products. Organic Syntheses.

-

Application Notes and Protocols: 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole in Covalent Inhibitor Design - Benchchem. BenchChem.

-

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate - MySkinRecipes. MySkinRecipes.

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. MDPI.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Royal Society of Chemistry.

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.

-

Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem. BenchChem.

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.

Sources

- 1. tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

tert-Butyl (3-bromo-4-methylphenyl)carbamate properties

An In-depth Technical Guide to tert-Butyl (3-bromo-4-methylphenyl)carbamate

Abstract

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern organic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and offer a thorough analysis of its spectroscopic characteristics. The document further explores the compound's reactivity, focusing on its strategic application as a versatile building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this compound's full potential in synthetic applications.

Introduction

This compound, also known as N-Boc-3-bromo-4-methylaniline, is a bifunctional organic compound that has gained prominence as a critical building block in synthetic chemistry. Its structure incorporates a brominated toluene scaffold, which is prevalent in many biologically active molecules, and an amine functional group protected by the tert-butoxycarbonyl (Boc) group.

The utility of this molecule stems from two core features:

-

The Bromine Atom: It serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1]

-

The Boc-Protected Amine: The Boc group is a robust and reliable protecting group for the aniline nitrogen.[2] It is stable under a variety of reaction conditions (e.g., organometallic reactions, mild oxidations/reductions) yet can be removed cleanly under acidic conditions, allowing for orthogonal synthetic strategies and the sequential unmasking of the amine for further functionalization.[3][4]

This combination makes this compound an ideal starting point for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) where precise control over reactivity and regioselectivity is paramount.[5]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 515813-02-2 | [6] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [5][7] |

| Molecular Weight | 286.16 g/mol | [5][7] |

| Appearance | Typically an off-white to white solid | [8] (by analogy) |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. Insoluble in water. | General Chemical Knowledge |

| Storage | Store in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [7] |

Synthesis and Mechanism

The most direct and common route to this compound is the N-protection of the commercially available starting material, 3-bromo-4-methylaniline, using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of Boc₂O, with subsequent collapse of the intermediate to form the stable carbamate, releasing carbon dioxide and tert-butanol as byproducts. A non-nucleophilic base is often used to scavenge the proton released from the amine, driving the reaction to completion.

Experimental Protocol

Materials:

-

3-Bromo-4-methylaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 3-bromo-4-methylaniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature. Causality Note: Portion-wise addition of Boc₂O helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is completely consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid impurities) and brine. Self-Validation: The aqueous washes ensure the removal of the base and water-soluble byproducts, simplifying purification.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection of 3-bromo-4-methylaniline.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The expected data for this compound are detailed below.

| Technique | Feature | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | Singlet | ~ 1.5 ppm | 9H, -C(CH₃)₃ (tert-butyl group)[8] |

| Singlet | ~ 2.3 ppm | 3H, Ar-CH₃ (methyl group)[8] | |

| Broad Singlet | ~ 6.5 ppm | 1H, -NH- (carbamate proton)[8] | |

| Multiplets | ~ 7.0-7.5 ppm | 3H, Aromatic protons | |

| ¹³C NMR | Aliphatic C | ~ 21 ppm | Ar-CH₃ |

| Aliphatic C | ~ 28 ppm | -C(CH₃)₃ | |

| Aliphatic C | ~ 81 ppm | -C(CH₃)₃[8] | |

| Aromatic C | ~ 115-140 ppm | Aromatic carbons | |

| Carbonyl C | ~ 153 ppm | C=O (carbamate)[8] | |

| FT-IR | N-H Stretch | ~ 3300-3400 cm⁻¹ | Carbamate N-H[9] |

| C-H Stretch | ~ 2950-3000 cm⁻¹ | Aliphatic C-H | |

| C=O Stretch | ~ 1700-1720 cm⁻¹ | Carbamate C=O[9] | |

| C-N Stretch | ~ 1200-1300 cm⁻¹ | Carbamate C-N | |

| Mass Spec (EI) | Molecular Ion | m/z = 285/287 | [M]⁺, characteristic 1:1 isotopic pattern for Bromine |

| Base Peak | m/z = 57 | [C(CH₃)₃]⁺ fragment |

Reactivity and Applications in Drug Development

The synthetic power of this compound lies in its ability to undergo sequential, regioselective transformations.

Cross-Coupling Reactions

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of substituents at the 3-position of the ring, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), or new amine functionalities (Buchwald-Hartwig amination). This is a cornerstone strategy for building molecular complexity and exploring the structure-activity relationship (SAR) in drug discovery programs.[1][10]

Boc Group Deprotection and Further Functionalization

Following cross-coupling or other modifications, the Boc group can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in a protic solvent. This regenerates the free aniline, which can then participate in a host of subsequent reactions, such as:

-

Amide bond formation

-

Urea or thiourea synthesis

-

Reductive amination

-

N-alkylation or N-arylation

Application in Kinase Inhibitor Synthesis

This building block is particularly relevant in the synthesis of kinase inhibitors, a major class of therapeutics used in oncology.[11] Many kinase inhibitors feature a substituted aniline or benzamide core structure.[12] The 3-bromo-4-methylphenyl scaffold allows for the strategic introduction of substituents that can occupy specific pockets within the kinase active site, enhancing potency and selectivity.

Caption: Synthetic utility in a multi-step pathway.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted, general safe handling practices for this class of compound are as follows:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its structural design. The presence of a strategically placed bromine atom and a differentially protected amine allows for a logical and controlled approach to the synthesis of complex organic molecules. Its proven applicability in palladium-catalyzed reactions and its role as a precursor to substituted anilines make it an indispensable tool for medicinal chemists, particularly those working on the development of targeted therapeutics like kinase inhibitors. The robust synthetic protocols and predictable reactivity profile described in this guide underscore its importance in both academic research and industrial drug development.

References

-

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

tert-butyl N-[(4-bromophenyl)methyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

N-BOC-4-bromo-3-methylaniline. (n.d.). MySkinRecipes. Retrieved from [Link]

-

N-BOC-4-bromo-3-methylaniline. (n.d.). Lead Sciences. Retrieved from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI. Retrieved from [Link]

-

tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved from [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

-

t-Butyl carbanilate. (n.d.). PubChem. Retrieved from [Link]

-

Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

tert-butyl N-(4-bromo-3-cyanophenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-BOC-4-bromo-3-methylaniline [myskinrecipes.com]

- 6. 515813-02-2|this compound|BLD Pharm [bldpharm.com]

- 7. N-BOC-4-bromo-3-methylaniline - Lead Sciences [lead-sciences.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Data of tert-Butyl (3-bromo-4-methylphenyl)carbamate

Introduction

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR data for tert-butyl (3-bromo-4-methylphenyl)carbamate are summarized below. These predictions are based on established substituent effects on aromatic systems and data from structurally related compounds. The spectra are predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d (J ≈ 2.0 Hz) | 1H | Ar-H (H-2) |

| ~7.25 | dd (J ≈ 8.0, 2.0 Hz) | 1H | Ar-H (H-6) |

| ~7.05 | d (J ≈ 8.0 Hz) | 1H | Ar-H (H-5) |

| ~6.50 | s (broad) | 1H | N-H |

| ~2.35 | s | 3H | -CH₃ |

| ~1.50 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C=O (carbamate) |

| ~137.0 | Ar-C (C-1) |

| ~135.5 | Ar-C (C-4) |

| ~132.0 | Ar-C (C-2) |

| ~129.5 | Ar-C (C-6) |

| ~120.0 | Ar-C (C-5) |

| ~118.0 | Ar-C (C-3) |

| ~81.0 | -C (CH₃)₃ |

| ~28.3 | -C(C H₃)₃ |

| ~22.5 | Ar-C H₃ |

Experimental Protocol for NMR Data Acquisition

The following is a detailed, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution of the sample by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse program with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Caption: Experimental workflow for NMR data acquisition and processing.

Data Processing and Analysis

The raw data acquired from the NMR spectrometer is in the form of a Free Induction Decay (FID), which is a time-domain signal. To obtain the frequency-domain NMR spectrum, the following processing steps are essential:

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain using a Fourier transform algorithm.

-

Phase Correction: The transformed spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done manually or automatically.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the peak for the internal standard (TMS) to 0.00 ppm.

-

Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to the signal. The exact chemical shift of each peak is determined.

Spectral Interpretation

A detailed interpretation of the predicted ¹H and ¹³C NMR spectra provides a comprehensive understanding of the molecular structure of this compound.

An In-depth Technical Guide to the Solubility of tert-Butyl (3-bromo-4-methylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-bromo-4-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical physicochemical predictions with detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding and experimentally determining the solubility of this and structurally related compounds. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in the physiological milieu of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable absorption, and ultimately, therapeutic failure. Therefore, an early and accurate assessment of a compound's solubility is paramount.

This compound (CAS No. 515813-02-2) is a vital building block in organic synthesis, frequently utilized in the construction of more complex molecules destined for therapeutic applications. Its solubility profile dictates its handling, formulation, and ultimately its utility in aqueous-based biological assays and in vivo studies. This guide provides the necessary tools to characterize the solubility of this important carbamate.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. While experimental data for this specific molecule is not extensively published, we can infer key parameters from its structure and data from close structural analogs.

| Property | Predicted/Inferred Value | Significance for Solubility |

| Molecular Formula | C₁₂H₁₆BrNO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 286.16 g/mol [1][2] | Influences diffusion and dissolution rates. |

| Melting Point | Solid at room temperature | The compound's solid state necessitates thermodynamic solubility assessment from a solid form. This is inferred from isomers like N-Boc-2-bromo-3-methylaniline (m.p. 58-63 °C). |

| Predicted logP | ~3.5 | This value, estimated from the structurally similar tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate[3], suggests low aqueous solubility and a preference for lipophilic environments. |

| pKa | Not available | The carbamate group is generally neutral, but the potential for hydrolysis under acidic or basic conditions should be considered. |

Note: The logP value is a prediction and should be experimentally verified.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements in drug discovery: thermodynamic and kinetic solubility.[4][5]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[6][7] This is a fundamental property of the molecule in a given solvent system and is critical for pre-formulation and late-stage development.[6][7]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[5][8][9] The point at which precipitation occurs is the kinetic solubility. This high-throughput method is valuable for the rapid screening of large numbers of compounds in early drug discovery.[9]

This guide provides protocols for both types of measurements, as they serve different, yet complementary, purposes in the drug development pipeline.

Experimental Determination of Solubility

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard".[10]

Principle: An excess of the solid compound is agitated in a specific buffer for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.[6][7][11]

Experimental Workflow:

Caption: Thermodynamic Solubility Experimental Workflow.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetonitrile or methanol) for the preparation of a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of solid this compound into a glass vial. The exact amount should be in excess of its expected solubility.

-

Add a precise volume (e.g., 1 mL) of the PBS buffer to the vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

-

-

Quantification by HPLC-UV:

-

Prepare a calibration curve by making serial dilutions of the stock solution in the PBS buffer.

-

Analyze the filtered sample and the calibration standards by reverse-phase HPLC with UV detection. The carbamate structure allows for good UV absorbance.

-

HPLC Conditions (Example):

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay (DMSO Stock Method)

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[8][9]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The compound's limited solubility in the aqueous environment causes it to precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[5][13]

Experimental Workflow:

Caption: Kinetic Solubility Experimental Workflow.

Step-by-Step Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

-

Sample Preparation in Microplate:

-

In a 96-well microplate, add the aqueous buffer (e.g., PBS pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired highest concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (typically ≤ 2%) to minimize its co-solvent effect.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

-

Incubation:

-

Seal the plate and incubate at room temperature with gentle shaking for 1 to 2 hours.

-

-

Detection of Precipitation:

-

Measure the turbidity or light scattering in each well using a plate reader (nephelometer). An increase in the signal compared to the buffer blank indicates precipitation.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed.

-

Conclusion and Future Perspectives

This guide provides a robust framework for understanding and determining the solubility of this compound. The provided protocols for thermodynamic and kinetic solubility assays offer reliable methods for generating crucial data for drug discovery and development. While we have provided inferred physicochemical properties, it is highly recommended that these are experimentally determined. Accurate solubility data is indispensable for making informed decisions in lead optimization, formulation development, and ensuring the overall success of a drug candidate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. 2025. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Scribd. HPLC Method for Analyzing Carbamate Pesticides. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Pharmapproach.com. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013. Available from: [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Angene. This compound | 515813-02-2. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

-

ACS Omega. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. 2022. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available from: [Link]

-

Autech. 515813-02-2 (3-BroMo-4-Methyl-phenyl)-carbaMic acid tert-butyl ester. Available from: [Link]

-

PubChem. tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. Available from: [Link]

-

ScienceDirect. Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Available from: [Link]

-

National Center for Biotechnology Information. Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. Available from: [Link]

-

ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Available from: [Link]

-

PubChem. tert-Butyl (4-(tert-butyl)phenyl)carbamate. Available from: [Link]

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Available from: [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

-

PubChemLite. Tert-butyl n-(2-hydroxy-4-methylphenyl)carbamate (C12H17NO3). Available from: [Link]

-

Chemical Register. Send Inquiry or RFQ to tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate (CAS No. 877064-95-4) Suppliers & Manufacturers. Available from: [Link]

-

PubChem. tert-Butyl (4-bromo-2-(hydroxymethyl)phenyl)carbamate. Available from: [Link]

Sources

- 1. 515813-02-2|this compound|BLD Pharm [bldpharm.com]

- 2. angene.in [angene.in]

- 3. tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate | C13H18BrNO3 | CID 156869532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

tert-Butyl (3-bromo-4-methylphenyl)carbamate stability and storage

An In-depth Technical Guide to the Stability and Storage of tert-Butyl (3-bromo-4-methylphenyl)carbamate

Introduction

This compound is a key intermediate in organic synthesis, frequently employed in the development of pharmaceuticals and other complex molecules. Its structure, featuring a Boc-protected amine on a substituted phenyl ring, makes it a versatile building block. The stability of this reagent is paramount to ensure the integrity of experimental outcomes, reproducibility, and the synthesis of pure target compounds. This guide provides a detailed examination of the chemical stability, optimal storage conditions, and handling protocols for this compound, designed for researchers and drug development professionals who rely on its quality.

Core Chemical Stability Profile

The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group, a moiety intentionally designed for conditional lability. Understanding the chemistry of this functional group is essential for predicting and preventing degradation.

The Dominant Role of the Boc Protecting Group

The Boc group is widely used to protect amines because it is exceptionally stable under a wide range of conditions, particularly basic and nucleophilic environments.[1][2] This stability allows for selective reactions at other sites on the molecule. However, its defining characteristic is its susceptibility to removal under acidic conditions. This acid-labile nature is the principal consideration for the stability of this compound.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

Exposure to acidic conditions, even trace amounts of acid in solvents or on glassware, is the most significant threat to the integrity of this compound. The deprotection mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine, 3-bromo-4-methylaniline, and carbon dioxide.[3][4]

This degradation is autocatalytic in nature, as the resulting anilinium salt is itself acidic and can promote further deprotection. Therefore, preventing initial exposure to acid is critical for long-term stability.

Caption: Mechanism of acid-catalyzed degradation.

Secondary Degradation Pathway: Thermal and Hydrolytic Stress

While significantly more robust against hydrolysis than esters, the carbamate linkage can be cleaved under harsh conditions, such as prolonged heating in the presence of strong bases or acids.[5][6] For typical laboratory storage and handling, hydrolytic degradation is a minimal concern, provided the compound is kept dry. Thermal decomposition data is not widely available, but as with most complex organic molecules, excessive heat should be avoided.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality of this compound.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from acid, moisture, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[7] | Reduces the rate of any potential degradation reactions. While stable at room temperature for short periods, refrigerated storage is recommended for long-term preservation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and acidic gases (e.g., CO2, NOx) that can contribute to degradation over time. |

| Light | Amber Glass Vial / Protect from Light[7] | Prevents potential photolytic degradation, a general best practice for complex aromatic compounds. |

| Container | Tightly Sealed Container[8] | Prevents ingress of moisture and atmospheric contaminants. Use of a container with a PTFE-lined cap is recommended. |

| Location | Dry, Well-Ventilated Area[8] | Ensures a stable external environment and safety. Store away from incompatible materials. |

Incompatible Materials

To prevent degradation, this compound must be stored away from the following:

-

Strong Acids: (e.g., HCl, H2SO4, TFA) Will rapidly cause deprotection.[4][9]

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can react with the aromatic ring or other parts of the molecule.[9][10]

-

Strong Bases: (e.g., NaOH, KOH) While generally stable to bases, very strong basic conditions, especially with heat, could promote hydrolysis.[9]

Protocol for Aliquoting and Use

Proper handling during use is crucial to maintain the integrity of the bulk material.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If possible, handle the solid in a glove box or under a gentle stream of inert gas (argon or nitrogen).

-

Tool Selection: Use clean, dry spatulas and weighing vessels. Avoid metal spatulas if there is any concern about acidic residues; use glass or PTFE tools instead.

-

Dispensing: Quickly weigh the desired amount of material and securely reseal the main container immediately.

-

Purging: Before sealing, gently flush the container headspace with an inert gas to displace any ambient air that entered.

-

Storage: Promptly return the main container to the recommended storage conditions (2-8°C).

Protocol for Long-Term Stability Assessment

For GMP or long-term research applications, validating the stability of a specific lot is often necessary. The following protocol outlines a basic workflow for a stability study.

Experimental Workflow

-

Initial Analysis (T=0): Upon receiving the material, perform a baseline analysis.

-

Purity Assay: Use a validated HPLC method with UV detection to determine the initial purity.

-

Identity Confirmation: Use LC-MS to confirm the mass of the parent compound and identify any minor impurities.

-

Appearance: Record the physical appearance (e.g., color, form).

-

-

Sample Preparation: Aliquot several samples from the main container into individual, properly sealed amber glass vials under an inert atmosphere.

-

Storage Conditions: Place the aliquots under the intended long-term storage condition (e.g., 2-8°C, protected from light) and a stressed condition (e.g., 25°C/60% RH or 40°C/75% RH).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one aliquot from each storage condition.

-

Analysis: Allow the sample to equilibrate to room temperature and re-run the HPLC and LC-MS analyses.

-

Data Evaluation: Compare the purity results and impurity profiles to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks (especially one corresponding to the mass of 3-bromo-4-methylaniline) indicates degradation.

Caption: Workflow for a long-term stability study.

Safety and Disposal

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[8][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[11][12] If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[8][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[12] Do not let the product enter drains.[8]

Conclusion

The chemical stability of this compound is robust under proper conditions but is fundamentally limited by the acid-labile nature of its Boc protecting group. The primary cause of degradation is exposure to acidic contaminants. By adhering to stringent storage protocols—specifically, storing the compound at 2-8°C in a tightly sealed container under an inert atmosphere and away from incompatible materials—researchers can ensure its long-term integrity and the reliability of their synthetic work.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Butt, G. T., & El-Sayed, N. S. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molbank, 2023(4), M1729. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

-

MDPI. (2019). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate (EVT-15439322) [evitachem.com]

- 7. 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 188869-05-8 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

Spectroscopic Data of tert-Butyl (3-bromo-4-methylphenyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (3-bromo-4-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data of this compound. Beyond a simple presentation of data, this guide offers insights into the experimental methodologies, the rationale behind procedural choices, and the interpretation of the spectral data, grounding the information in established scientific principles.

Introduction

This compound is a vital intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle for the amine functionality, enabling selective transformations at other positions of the aromatic ring. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of its characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H and ¹³C NMR Data

While a dedicated experimental spectrum for this specific molecule is not widely published, accurate predictions can be made based on the analysis of structurally similar compounds and computational models. The data for the closely related tert-butyl (4-bromophenyl)carbamate shows a doublet for the aromatic protons at approximately 7.39 and 7.25 ppm, a broad singlet for the N-H proton around 6.47 ppm, and a singlet for the tert-butyl protons at 1.51 ppm[1]. Its ¹³C NMR spectrum displays aromatic signals at 137.46, 131.89, 120.02, and 115.43 ppm, with the carbamate carbonyl at 152.50 ppm, the quaternary carbon of the tert-butyl group at 80.92 ppm, and the methyl carbons at 28.31 ppm[1].

Based on these values and considering the substituent effects of the additional methyl and the shifted bromo group, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in CDCl₃.

Table 1: Predicted NMR Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 7.5 | d | 1H | H-2 |

| Aromatic | ~ 7.2 | dd | 1H | H-6 |

| Aromatic | ~ 7.1 | d | 1H | H-5 |

| N-H | ~ 6.5 | br s | 1H | N-H |

| Methyl | ~ 2.4 | s | 3H | Ar-CH₃ |

| tert-Butyl | ~ 1.5 | s | 9H | C(CH₃)₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl | ~ 152 | C=O | ||

| Aromatic | ~ 138 | C-4 | ||

| Aromatic | ~ 136 | C-1 | ||

| Aromatic | ~ 131 | C-6 | ||

| Aromatic | ~ 125 | C-2 | ||

| Aromatic | ~ 118 | C-5 | ||

| Aromatic | ~ 115 | C-3 | ||

| Quaternary | ~ 81 | C(CH₃)₃ | ||

| tert-Butyl | ~ 28 | C(CH₃)₃ | ||

| Methyl | ~ 20 | Ar-CH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution NMR spectra of a solid organic compound like this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.[3] A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for FT-IR Spectroscopic Analysis (Thin Film Method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates, as it typically results in minimal fragmentation and a prominent protonated molecular ion. [4]

Expected Mass Spectrum

In positive-ion ESI-MS, this compound (Molecular Weight: 301.18 g/mol ) is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 302.05. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at m/z 304.05 of nearly equal intensity, corresponding to the [M+H]⁺ ion containing the ⁸¹Br isotope. Adducts with sodium [M+Na]⁺ (m/z 324.03 and 326.03) or potassium [M+K]⁺ may also be observed.

Under conditions that induce fragmentation (e.g., in-source CID or MS/MS), characteristic losses are expected. The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂ (44 Da).

Table 3: Predicted ESI-MS Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 302.05, 304.05 | Protonated molecule (⁷⁹Br, ⁸¹Br) |

| [M+Na]⁺ | 324.03, 326.03 | Sodium adduct (⁷⁹Br, ⁸¹Br) |

| [M-C₄H₈+H]⁺ | 246.00, 248.00 | Loss of isobutylene |

| [M-C₄H₈-CO₂+H]⁺ | 201.99, 203.99 | Loss of isobutylene and carbon dioxide |

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation and improve signal intensity in positive-ion mode. [5] Instrumental Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. [6]3. Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation. [4]4. Acquire the mass spectrum over an appropriate m/z range.

Caption: General Workflow for ESI-Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the structural characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. Adherence to sound experimental technique and a thorough understanding of spectroscopic principles, as outlined herein, are essential for obtaining high-quality, reliable data in a research and development setting.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Kellenbach, E., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 959-974.

- Kruve, A., & Kaupmees, K. (2017).

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

PubChem. (n.d.). t-Butyl carbanilate. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of Bristol. (n.d.). Advanced Nmr Techniques Organic. Retrieved from [Link]

- Ghosh, C., & Sahu, K. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 340586.

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

- Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5587-5594.

- Li, Y., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1749–1759.

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

- Lee, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Appendix C. Experimental for Chapter 3. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl N-(4-bromophenyl)-carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). tert-Butyl (4-bromophenyl)carbamate | 131818-17-2. Retrieved from [Link]

-

Molecules. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-(tert-butyl)phenyl)carbamate. Retrieved from [Link]

-

Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of the tert-Butoxycarbonyl (Boc) Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group represents a cornerstone in the edifice of modern organic synthesis, particularly within the realms of peptide synthesis and complex molecule assembly. Its utility is anchored in a robust stability profile across a wide array of chemical environments, juxtaposed with its clean and facile cleavage under specific acidic conditions. This guide offers a comprehensive exploration of the Boc group, from its fundamental physicochemical properties and reaction mechanisms to its strategic deployment in sophisticated synthetic workflows. We will delve into detailed experimental protocols, troubleshoot common challenges, and contextualize its role through its orthogonality with other key protecting groups, providing field-proven insights for laboratory applications.

The Genesis and Physicochemical Landscape of the Boc Group

First introduced in the late 1950s, the Boc group rapidly gained prominence as a premier choice for amine protection.[1] Its success is not accidental but is rooted in its unique structural and electronic properties.

Structural Features and Inherent Stability